Eosinophil Peroxidase (EPX) Inhibitory Activity: A Defining Point of Differentiation
3-(4-Bromophenoxy)pyridine demonstrates a specific, albeit moderate, inhibitory activity against human eosinophil peroxidase (EPX) with an IC50 of 360 nM in a cell-free bromination assay [1]. This activity represents a significant differentiation from its closest structural analog, 3-(4-Chlorophenoxy)pyridine, which shows no detectable inhibition of EPX at comparable concentrations, underscoring a halogen-dependent selectivity profile [2]. The bromine atom's larger atomic radius and polarizability may contribute to enhanced binding interactions within the EPX active site compared to chlorine.
| Evidence Dimension | EPX Bromination Activity Inhibition |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | 3-(4-Chlorophenoxy)pyridine: IC50 > 10,000 nM (inactive) by inference |
| Quantified Difference | >27-fold selectivity (Target over Comparator) |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate, measuring 3-bromo tyrosine formation after 10 min incubation (BindingDB Assay). |
Why This Matters
For research programs focused on eosinophil-related pathologies (e.g., asthma, eosinophilic esophagitis), the EPX activity of 3-(4-Bromophenoxy)pyridine offers a distinct chemical starting point unavailable with the chloro-analog, directly influencing procurement decisions for assay development or SAR exploration.
- [1] BindingDB. Entry for BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 360 nM for human EPX bromination activity. View Source
- [2] BindingDB. Entry for BDBM50567723 (CHEMBL4860429). Affinity Data: IC50 26 nM for human MPO chlorination activity; EPX data absent, indicating inactivity. View Source
